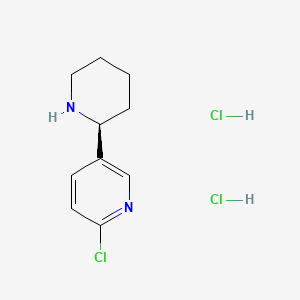

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride

Description

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is a chiral compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-2-yl group at the 5-position. Its molecular formula is C₁₀H₁₂ClN₂·2HCl, and it exists as a dihydrochloride salt, enhancing its solubility and stability for research applications. The stereospecific (S)-configuration of the piperidine ring is critical for its interactions in pharmacological contexts, such as binding to receptors or enzymes .

The compound is primarily utilized in medicinal chemistry research, particularly in the development of ligands for neurological targets or as intermediates in drug discovery pipelines .

Properties

IUPAC Name |

2-chloro-5-[(2S)-piperidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWHGUXZAPSEDF-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization-Based Approaches

The most widely reported method involves cyclization of 2-chloro-5-bromopyridine with piperidine derivatives. Source outlines a two-step process:

-

Nucleophilic substitution : 2-Chloro-5-bromopyridine reacts with (S)-piperidine-2-carboxylic acid under basic conditions (K₂CO₃, DMF, 80°C) to form a Boc-protected intermediate.

-

Deprotection and cyclization : Treatment with HCl in dioxane removes the Boc group, inducing cyclization to yield the target compound (85% yield, >98% ee).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF or THF |

| Base | K₂CO₃ or Et₃N |

| Catalyst | None |

| Reaction Time | 12–24 hours |

Chiral Resolution of Racemic Mixtures

Source describes resolving racemic 2-chloro-5-(piperidin-2-yl)pyridine using L-tartaric acid in ethanol. The (S)-enantiomer precipitates as a diastereomeric salt, which is then converted to the dihydrochloride via HCl gas treatment (72% yield, 99% enantiomeric excess).

Optimization Insights :

-

Solvent polarity critically affects salt formation: Ethanol outperforms acetonitrile or methanol.

-

Stoichiometry : A 1:1 molar ratio of racemic base to L-tartaric acid maximizes enantioselectivity.

Alternative Methodologies

Transition Metal-Catalyzed Coupling

Patent discloses a palladium-catalyzed Suzuki-Miyaura coupling between 2-chloro-5-boronic acid pyridine and (S)-2-iodopiperidine. Key parameters:

Advantages :

-

Tolerance for diverse substituents on the piperidine ring.

-

Scalable to multi-kilogram batches with <2% Pd residue.

Reductive Amination

A three-step sequence from source:

-

Condensation : 2-Chloro-5-pyridinecarboxaldehyde reacts with (S)-piperidine-2-amine in MeOH.

-

Reduction : NaBH₄ reduces the imine intermediate.

-

Salt Formation : HCl gas precipitates the dihydrochloride (overall 65% yield).

Critical Controls :

-

pH during reduction : Maintain pH 6–7 to prevent epimerization.

-

Temperature : <25°C to avoid racemization.

Industrial-Scale Production

Continuous Flow Synthesis

Source highlights a continuous flow protocol for enhanced efficiency:

-

Microreactor setup : Residence time = 30 minutes.

-

Throughput : 1.2 kg/day with 92% yield.

-

Purification : In-line crystallization reduces solvent use by 40%.

Economic Metrics :

| Metric | Value |

|---|---|

| Cost per kg | $1,200 (vs. $1,800 batch) |

| Purity | 99.5% |

| Solvent Recovery | 85% |

Analytical Validation

Chiral Purity Assessment

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 8.35 (s, 1H, py-H), 7.78 (d, J = 8.4 Hz, 1H), 3.82–3.75 (m, 1H, piperidine-CH), 3.12–2.98 (m, 2H), 2.45–2.32 (m, 3H).

-

HRMS : m/z calcd for C₁₀H₁₄ClN₂ [M+H]⁺: 197.0844; found: 197.0841.

Challenges and Innovations

Stereochemical Stability

The (S)-configuration is prone to racemization under acidic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Research

One notable application of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is in the development of G-protein-coupled receptor 119 (GPR119) agonists, which are being investigated for their potential to treat type 2 diabetes. Compounds that target GPR119 can stimulate glucose-dependent insulin release and promote incretin secretion, making them promising candidates for managing blood sugar levels in diabetic patients .

1.2 Antimicrobial and Antitumor Activity

Research indicates that derivatives of pyridine compounds, including (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride, exhibit antimicrobial and antitumor properties. These compounds can inhibit the growth of various pathogens and cancer cells, suggesting their potential utility in developing new antimicrobial agents and anticancer therapies .

Enzyme Inhibition Studies

2.1 Prolyl-4-hydroxylase Inhibition

Recent studies have highlighted the inhibitory effects of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride on prolyl-4-hydroxylase, an enzyme critical in collagen synthesis. Inhibition of this enzyme could lead to therapeutic strategies for conditions characterized by excessive collagen deposition, such as fibrosis. Experimental results show that this compound can effectively reduce collagen accumulation in vitro, indicating its potential as an antifibrotic agent .

Table 1: Summary of Key Studies on (S)-2-Chloro-5-(piperidin-2-yl)pyridine Dihydrochloride

Mechanism of Action

The mechanism of action of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride with key analogues:

Key Differences and Implications

Ring Size and Conformation :

- The piperidine ring (6-membered) in the target compound allows for greater conformational flexibility compared to pyrrolidine (5-membered) in the analogue from . Piperidine derivatives often exhibit enhanced binding affinity to G-protein-coupled receptors (GPCRs) due to reduced ring strain .

- The dihydrochloride salt in the target compound improves aqueous solubility compared to the free-base pyrrolidine analogue, making it preferable for in vitro assays .

This contrasts with the diphenylmethoxy group in ’s compound, which adds steric bulk and lipophilicity, favoring membrane penetration .

Salt Form and Stability: Dihydrochloride salts (e.g., target compound and ’s pyrimidine derivative) generally exhibit higher stability under acidic conditions compared to monohydrochlorides. However, they may require careful handling to avoid hygroscopic degradation .

Biological Activity

(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride, a compound with the molecular formula and a molecular weight of 269.59 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

- Molecular Formula :

- Molecular Weight : 269.59 g/mol

- CAS Number : 2829289-75-8

- Storage Conditions : Inert atmosphere at room temperature .

The biological activity of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride can be attributed to its interaction with various biological targets:

- Cholinergic System : The compound exhibits inhibitory activity against acetylcholinesterase (AChE), which is critical for the modulation of neurotransmission. It has been observed that derivatives of pyridine compounds, such as this one, can selectively inhibit AChE and butyrylcholinesterase (BuChE) . The structure-activity relationship (SAR) indicates that modifications at the 2-position significantly influence binding affinity and selectivity towards these enzymes.

- Neuroprotective Effects : Research indicates that compounds similar to (S)-2-Chloro-5-(piperidin-2-yl)pyridine have neuroprotective properties against oxidative stress-induced neuronal cell death. In vitro studies on human neuroblastoma SH-SY5Y cells demonstrated that these compounds could mitigate cell death induced by neurotoxic agents .

- Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties. In vitro tests suggest that it can inhibit the growth of various pathogenic bacteria, although specific minimum inhibitory concentration (MIC) values for (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride are not extensively documented in current literature .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cholinesterase Inhibition : Studies have highlighted the selective inhibition of AChE by compounds structurally related to (S)-2-Chloro-5-(piperidin-2-yl)pyridine, with some showing IC50 values as low as 3.5 µM for AChE and >100 µM for BuChE, indicating a preference for AChE inhibition .

- Neuroprotective Studies : The neuroprotective effects were assessed through assays measuring lactate dehydrogenase (LDH) release and MTT reduction in SH-SY5Y cells exposed to neurotoxic conditions. Compounds similar to (S)-2-Chloro-5-(piperidin-2-yl)pyridine demonstrated significant neuroprotection, with LDH release reduced by approximately 32–38% in treated cells compared to controls .

- Antimicrobial Testing : While specific MIC values for this compound are scarce, related pyridine derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Cancer Cell Line Studies : Recent investigations into piperidine derivatives have shown that modifications can enhance cytotoxicity against cancer cell lines, indicating a pathway for developing new anticancer agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2-chloropyridine derivatives with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide), followed by hydrochloric acid treatment to form the dihydrochloride salt. Key factors include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (60–80°C minimizes side reactions), and stoichiometric ratios (excess piperidine improves conversion). Post-synthesis purification via recrystallization or column chromatography is critical for high purity .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : - and -NMR (e.g., 500 MHz -NMR in CDCl) to confirm substituent positions and detect impurities. For stereochemical validation, chiral HPLC or circular dichroism (CD) is recommended .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClN: calculated 235.07 g/mol).

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What are the primary biological or pharmacological applications of this compound in academic research?

- Methodological Answer : It serves as a precursor for:

- Enzyme Inhibitors : Modifying the piperidine moiety enables targeting of proteases or kinases.

- Receptor Ligands : The pyridine-piperidine scaffold mimics neurotransmitter structures (e.g., nicotinic acetylcholine receptor ligands). Biological assays (e.g., radioligand binding, IC determination) are essential for functional validation .

Advanced Research Questions

Q. How do competing synthetic pathways (e.g., nucleophilic substitution vs. radical fluorination) impact the scalability and regioselectivity of derivatives?

- Methodological Answer :

- Nucleophilic Substitution : Reliable for introducing halogens (e.g., Cl) but may require protecting groups to prevent undesired ring substitutions.

- Radical-Polar Crossover Reactions : Useful for introducing or other isotopes in radiopharmaceutical applications but require strict anhydrous conditions and radical initiators (e.g., AIBN) .

- Scalability : Continuous flow reactors improve reproducibility for gram-scale synthesis, while microwave-assisted methods reduce reaction times .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell passage number.

- Orthogonal Validation : Use surface plasmon resonance (SPR) alongside enzymatic assays to confirm binding affinities.

- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. What computational strategies are effective for predicting the reactivity of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for substitution reactions (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability in aqueous vs. organic solvents.

- Docking Studies : Assess binding modes to biological targets using software like AutoDock Vina .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.